Mitiglinide (calcium hydrate)
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Overview
Description
Mitiglinide (calcium hydrate) is a pharmaceutical compound used primarily for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of blood glucose-lowering drugs. Mitiglinide stimulates insulin secretion by closing ATP-sensitive potassium channels in pancreatic beta-cells, which leads to the depolarization of the cell membrane and subsequent insulin release .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mitiglinide can be synthesized through a series of chemical reactions involving the formation of its core structure, which includes a benzylhexahydro-γ-oxo-2-isoindolinebutyric acid moiety. The synthesis typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of mitiglinide often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound and ensure its quality for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Mitiglinide undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the chemical reactions of mitiglinide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the chemical reactions of mitiglinide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Mitiglinide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of insulin secretion and the effects of ATP-sensitive potassium channel blockers
Biology: Investigated for its effects on pancreatic beta-cells and its potential role in regulating glucose metabolism
Medicine: Primarily used in the treatment of type 2 diabetes mellitus to improve glycemic control by stimulating insulin secretion
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems to enhance the efficacy and safety of diabetes treatments
Mechanism of Action
Mitiglinide exerts its effects by binding to and blocking ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta-cells. This closure of potassium channels causes depolarization of the cell membrane, which stimulates calcium influx through voltage-gated calcium channels. The increased intracellular calcium concentration triggers the exocytosis of insulin granules, leading to insulin secretion .
Comparison with Similar Compounds
Similar Compounds
Mitiglinide is part of the meglitinide class of drugs, which also includes:
- Repaglinide
- Nateglinide
Uniqueness
Mitiglinide is unique among meglitinides due to its rapid onset and short duration of action, making it particularly effective in controlling postprandial blood glucose levels. Its specific binding affinity and mechanism of action also contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C38H50CaN2O7 |
---|---|
Molecular Weight |
686.9 g/mol |
IUPAC Name |
calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate;hydrate |
InChI |
InChI=1S/2C19H25NO3.Ca.H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;1H2/q;;+2;/p-2 |
InChI Key |
UAZPLMFRYABXQD-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.[Ca+2] |
Origin of Product |
United States |
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